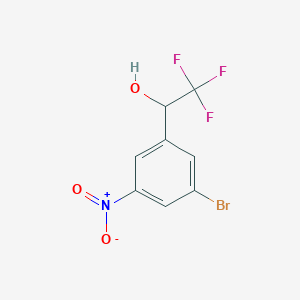
3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32661982 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32661982 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions is crucial for replicating the synthesis in a laboratory setting.
Industrial Production Methods: Industrial production of MFCD32661982 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: MFCD32661982 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32661982 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of MFCD32661982 depend on the specific reagents and conditions used. These products can range from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
MFCD32661982 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, MFCD32661982 is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD32661982 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction
Comparison with Similar Compounds
Similar Compounds: MFCD32661982 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their properties and applications. Examples of similar compounds include those with analogous chemical structures or similar biological activities.
Highlighting Uniqueness: The uniqueness of MFCD32661982 lies in its specific chemical structure and the resulting properties. These properties make it suitable for applications that other similar compounds may not be able to achieve. Comparing MFCD32661982 with similar compounds can provide insights into its advantages and potential limitations.
Conclusion
MFCD32661982 is a versatile compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and potential. Comparing it with similar compounds can further highlight its uniqueness and advantages.
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-(3-bromo-5-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H |
InChI Key |
RFQAGULHLKWJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















